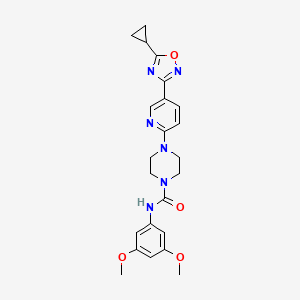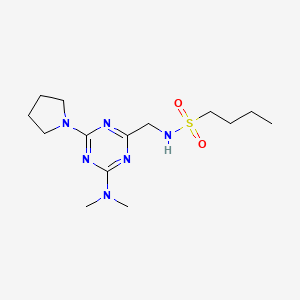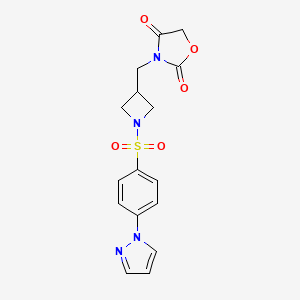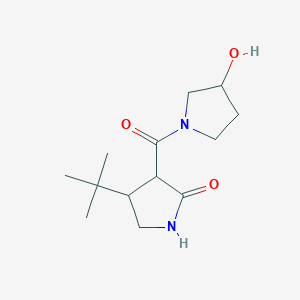
2-(4-chloro-2-methylphenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-2-methylphenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide, also known as CMPTA, is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential biological effects.
Aplicaciones Científicas De Investigación
Antiproliferative Activity
Researchers have synthesized various substituted thiazole derivatives linked to pyridine, exploring their antiproliferative activity against different cancer cell lines, including liver carcinoma (HepG2), laryngeal carcinoma (Hep-2), prostate cancer (PC3), and breast cancer (MCF-7). Some compounds demonstrated promising anticancer activity, particularly against MCF-7 and HepG2 cell lines, with significant IC50 values. This highlights the potential of such compounds in cancer treatment research (Alaa M. Alqahtani & A. Bayazeed, 2020).
Antimicrobial Profile
The antimicrobial efficacy of new Schiff bases and Thiazolidinone derivatives has been evaluated, revealing that some synthesized compounds exhibit notable antibacterial and antifungal activities. This suggests their potential as leads for developing new antimicrobial agents (N. Fuloria, S. Fuloria, & R. Gupta, 2014).
Metabolic Stability Improvement
Studies on the structural modifications of compounds to improve metabolic stability have been conducted, particularly focusing on inhibitors of PI3Kα and mTOR. Adjustments in the heterocyclic rings have been explored to reduce metabolic deacetylation, aiming to enhance the therapeutic potential of these compounds (Markian M Stec et al., 2011).
Biological Activities Exploration
Exploratory synthesis of novel compounds has been performed to uncover their potential biological activities, including antifungal and insecticidal properties. This line of research is crucial for discovering new bioactive molecules with applications in agriculture and medicine (Zhou Bing-se, 2013).
Spectroscopic and Quantum Mechanical Studies
The synthesis followed by spectroscopic and quantum mechanical studies of benzothiazolinone acetamide analogs have been undertaken. These studies aim at understanding the electronic properties and potential applications of these compounds in dye-sensitized solar cells (DSSCs), showcasing their light harvesting efficiency and potential in photovoltaic applications (Y. Mary et al., 2020).
Propiedades
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S/c1-11-8-13(18)2-3-15(11)23-9-16(22)21-17-20-14(10-24-17)12-4-6-19-7-5-12/h2-8,10H,9H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNOJFUGRQYKAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=NC(=CS2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-chlorophenyl)-2-((3-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2866244.png)


![2-(2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetamido)benzamide](/img/structure/B2866249.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B2866250.png)


![(2Z)-3-hydroxy-1-[5-hydroxy-3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-4-yl]but-2-en-1-one](/img/structure/B2866254.png)
![(14aS)-2,3,8,9,10,11-hexahydro-1H-pyrrolo[1'',2'':1',2'][1,4]diazepino[5',6':4,5]thieno[2,3-b]quinoline-5,14(13H,14aH)-dione](/img/structure/B2866255.png)

![N-(3-bromophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2866257.png)
![1h-Indole,4-[4-[(2-fluorophenyl)methyl]-1-piperazinyl]-,dihydrochloride](/img/structure/B2866261.png)
